molecular formula C15H26O B1201782 Widdrol CAS No. 6892-80-4

Widdrol

Cat. No. B1201782
CAS RN: 6892-80-4
M. Wt: 222.37 g/mol
InChI Key: BXGVVQADPFXGHD-LSDHHAIUSA-N
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Description

Widdrol is an odorous compound derived from Juniperus chinensis . It is widely used in traditional medicine to treat fever, inflammation, and cancer . It is also a sesquiterpene and has been found to have antitumor activity by inducing apoptosis in cancer cells in vitro . Widdrol is also used as a rare cosmetic ingredient due to its antimicrobial, humectant, antioxidant, and skin-protecting properties .


Synthesis Analysis

The total synthesis of Widdrol has been achieved stereospecifically utilizing the characteristic reactions of the bridged polycyclic compounds derived from 1-methoxy-5-methylbicyclo .


Molecular Structure Analysis

Widdrol is a sesquiterpene . It contains a total of 43 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

Widdrol has been found to inhibit angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) signaling . It suppresses the phosphorylation of VEGFR2 and its downstream proteins, such as AKT, focal adhesion kinase (FAK), and endothelial nitric oxide synthase (eNOS) .

Scientific Research Applications

  • Anti-angiogenic Activity : Widdrol inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) signaling. This activity includes inhibition of cell proliferation, cell migration, and tube formation in human umbilical vein endothelial cells, potentially making widdrol a candidate for anti-angiogenic therapy (Jin et al., 2015).

  • Anti-cancer Properties : Widdrol induces cell cycle arrest and apoptosis in human colon adenocarcinoma cells. It is associated with down-regulation of mini-chromosome maintenance proteins and activation of DNA damage checkpoints, indicating potential anti-cancer activities (Kwon et al., 2010); (Yun et al., 2012).

  • Apoptosis Induction in Cancer Cells : Widdrol activates AMP-activated protein kinase, leading to apoptosis in colon cancer cells. This suggests its potential as a therapeutic agent in cancer treatment (Kang et al., 2012).

  • Antifungal Activity : Widdrol shows selective antifungal activity against Botrytis cinerea, a plant pathogen. This points to its potential as a fungal control agent (Ortíz Nuñez et al., 2006).

  • Inhibition of Adipocyte Growth and Differentiation : Widdrol blocks the growth and differentiation of preadipocytes by inhibiting mitotic clonal expansion. This suggests its potential use in treating obesity (Yun et al., 2012).

  • Induction of Lipolysis in Adipocytes : Widdrol has been shown to induce lipolysis in adipocytes through the activation of the PKC–MEK–ERK pathway, indicating a potential role in obesity management (Jeong et al., 2015).

Mechanism of Action

Widdrol has been reported to induce Gap 1 (G1) phase cell cycle arrest and leads to apoptosis in human colon adenocarcinoma HT29 cells . This cell cycle arrest is associated with the induction of checkpoint kinase 2 (Chk2), p53 phosphorylation, and cyclin-dependent kinase (Cdk) inhibitor p21 expression . Widdrol breaks DNA directly in HT29 cells, and this DNA damage results in checkpoint activation via Chk2–p53–Cdc25A–p21–MCM4 pathway .

Safety and Hazards

The safety data sheet for Widdrol suggests that it should be handled with personal protective equipment to avoid dust formation and breathing in vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[7]annulen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-11-15(4,16)9-6-12(13)14/h6,16H,5,7-11H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGVVQADPFXGHD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=CCC(CC2)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC(C1=CC[C@@](CC2)(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988627
Record name Widdrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Widdrol

CAS RN

6892-80-4
Record name Widdrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Widdrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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